Cas no 1001567-68-5 (1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide)
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- AKOS B008987
- ART-CHEM-BB B008987
- 1-(difluoromethyl)pyrazole-3-carbohydrazide
- 1-(difluoromethyl)-3-pyrazolecarbohydrazide
- 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
- 1-DIFLUOROMETHYL-1 H-PYRAZOLE-3-CARBOXYLIC ACID HYDRAZIDE
- AKOS000308159
- MFCD03420214
- DTXSID401193682
- 1H-pyrazole-3-carboxylic acid, 1-(difluoromethyl)-, hydrazide
- H33657
- STK312639
- CS-0270791
- EN300-228513
- ALBB-022821
- BBL038852
- 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide
- ZSBPCYWVAJGMIS-UHFFFAOYSA-N
- 1001567-68-5
- SCHEMBL22518551
- LS-07051
- 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
-
- MDL: MFCD03420214
- Inchi: 1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12)
- InChI Key: ZSBPCYWVAJGMIS-UHFFFAOYSA-N
- SMILES: FC(N1C=CC(C(NN)=O)=N1)F
Computed Properties
- Exact Mass: 176.05096715Da
- Monoisotopic Mass: 176.05096715Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 72.9Ų
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026744-250mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026744-1g |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026744-5g |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 5g |
£782.00 | 2022-03-01 | ||
| TRC | D446718-10mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 10mg |
$ 55.00 | 2022-09-24 | ||
| TRC | D446718-50mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 50mg |
$ 125.00 | 2022-09-24 | ||
| TRC | D446718-100mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 100mg |
$ 170.00 | 2022-09-24 | ||
| abcr | AB413750-250 mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001567-68-5 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB413750-500 mg |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide; . |
1001567-68-5 | 500mg |
€406.00 | 2023-04-24 | ||
| abcr | AB413750-1 g |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide; . |
1001567-68-5 | 1g |
€489.50 | 2023-04-24 | ||
| abcr | AB413750-5 g |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide; . |
1001567-68-5 | 5g |
€1324.50 | 2023-04-24 |
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Suppliers
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS No. 1001567-68-5): A Comprehensive Overview
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide, identified by the CAS registry number 1001567-68-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide features a pyrazole ring substituted with a difluoromethyl group at position 1 and a carbohydrazide group at position 3, making it a unique scaffold for further functionalization and biological evaluation.
The synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and deprotection steps. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various routes to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic systems, which have significantly improved reaction efficiency and selectivity.
One of the most notable applications of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is in the field of agrochemicals. Studies have demonstrated that this compound exhibits potent antifungal activity against various plant pathogens, making it a promising candidate for the development of novel fungicides. Recent research has focused on understanding the mode of action of this compound, particularly its ability to inhibit key enzymes involved in fungal metabolism. For instance, a study published in *Journal of Agricultural and Food Chemistry* revealed that 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide effectively targets cytochrome P450-dependent enzymes in fungal pathogens, leading to their growth inhibition.
In addition to its antifungal properties, 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide has shown potential in other therapeutic areas. For example, preclinical studies have highlighted its anti-inflammatory and antioxidant activities, suggesting its possible application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. A recent study conducted by researchers at the University of California demonstrated that this compound significantly reduces inflammation in animal models by modulating key inflammatory pathways such as NF-kB and COX-2.
The pharmacokinetic properties of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide have also been extensively investigated. Studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential use as an orally administered drug. However, further research is needed to optimize its bioavailability and minimize potential toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity and toxicity of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide with greater accuracy. By employing molecular docking studies and machine learning algorithms, scientists can now identify potential drug targets and predict adverse effects before conducting expensive experimental studies. These computational tools have significantly accelerated the drug discovery process for this compound.
In conclusion, 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS No. 1001567-68-5) is a versatile compound with promising applications in agriculture and therapeutics. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in addressing unmet medical needs.
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